5-(Acetyloxy)nicotinic acid
Description
Contextualization within Pyridine (B92270) Carboxylic Acid Research
Pyridine carboxylic acids are a class of organic compounds characterized by a pyridine ring substituted with one or more carboxyl groups. acs.org Nicotinic acid, or pyridine-3-carboxylic acid, is one of the three isomers of pyridine carboxylic acid and serves as the parent compound for a vast array of derivatives. acs.org Research into pyridine carboxylic acids is driven by their diverse biological activities and their utility as versatile scaffolds in drug discovery and materials science. researchgate.net
5-(Acetyloxy)nicotinic acid fits within this research landscape as a functionalized derivative of nicotinic acid. The introduction of an acetyloxy group at the 5-position modifies the electronic properties and potential reactivity of the parent molecule. This substitution is of interest to researchers exploring structure-activity relationships among nicotinic acid derivatives. While specific research on this compound is not abundant, its precursor, 5-hydroxynicotinic acid, has been a subject of study, particularly concerning its synthesis and tautomeric forms. ontosight.ai The synthesis of this compound is logically inferred to proceed via the acetylation of 5-hydroxynicotinic acid.
The synthesis of 5-hydroxynicotinic acid itself has been reported through methods such as the reaction of 5-bromonicotinic acid with potassium hydroxide (B78521) under pressure in the presence of a copper catalyst. ontosight.ai Another approach involves the esterification of 5-hydroxynicotinic acid to form methyl 5-hydroxynicotinate, which can then be used in further synthetic transformations. dergipark.org.tr
Evolution of Research Perspectives on Nicotinic Acid Derivatives
The focus of research on nicotinic acid derivatives has evolved significantly over time. Initially centered on the vitamin activity of nicotinic acid and its role in preventing pellagra, the scope has expanded to encompass a wide range of pharmacological applications. nih.gov In recent decades, research has delved into the synthesis and biological evaluation of numerous nicotinic acid derivatives with potential therapeutic uses.
The exploration of halogenated nicotinic acid derivatives, for instance, has been a fruitful area of investigation, with studies focusing on how the position and nature of the halogen substituent influence the compound's properties. Furthermore, the synthesis of various hydrazide and oxadiazole derivatives of nicotinic acid has been pursued to explore their antimicrobial and other biological activities.
The study of this compound can be seen as part of this broader trend of functionalizing the nicotinic acid scaffold to generate novel compounds with potentially unique chemical and biological properties. The acetyloxy group can serve as a protecting group for the hydroxyl functionality or as a moiety that modulates the compound's lipophilicity and pharmacokinetic profile.
While detailed research findings specifically for this compound are limited in publicly available literature, the foundational knowledge of nicotinic acid and its derivatives provides a strong basis for its contextualization and potential for future investigation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-acetyloxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-5(10)13-7-2-6(8(11)12)3-9-4-7/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYMGSCOQGPLSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CN=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Derivative Development
Green Chemistry Principles in Synthetic Methodologies
The application of green chemistry principles to the synthesis of nicotinic acid derivatives is an area of growing importance. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous chemicals, and improving energy efficiency.
In the context of synthesizing 5-(acetyloxy)nicotinic acid and its derivatives, green chemistry approaches could include the use of biocatalysts, such as enzymes, to carry out specific transformations with high selectivity and under mild reaction conditions. For example, a lipase (B570770) could potentially be used to catalyze the esterification of 5-hydroxynicotinic acid, avoiding the need for harsh chemical reagents.
Furthermore, the use of greener solvents, such as water or supercritical fluids, in place of traditional volatile organic solvents can significantly reduce the environmental footprint of the synthesis. Microwave-assisted synthesis is another green chemistry technique that can accelerate reaction times and improve yields, often with reduced energy consumption.
Design and Synthesis of Prodrugs Incorporating Nicotinic Acid Moieties
Prodrug design is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of drugs. In the case of nicotinic acid, prodrugs are often designed to mitigate its undesirable side effects, such as flushing. A common approach is to mask the carboxylic acid group of nicotinic acid through esterification, creating a prodrug that is inactive until it is hydrolyzed in the body to release the active drug.
The 5-(acetyloxy) group in this compound can also be considered a prodrug moiety. The ester bond can be cleaved by esterase enzymes in the body to release 5-hydroxynicotinic acid, which may be the active form of the molecule or a metabolite with its own biological activity. The design and synthesis of such prodrugs require a careful balance of chemical stability and enzymatic lability to ensure that the active drug is released at the desired rate and location in the body.
Analog Development for Specific Receptor Modulation
The development of analogs of nicotinic acid is a key strategy for modulating its interaction with specific biological receptors. Nicotinic acid itself is known to interact with the nicotinic acid receptor GPR109A, which is responsible for its lipid-lowering effects but also contributes to the flushing side effect.
By systematically modifying the structure of nicotinic acid, for example, by introducing substituents at different positions on the pyridine (B92270) ring, it is possible to develop analogs with improved selectivity for specific receptor subtypes or with altered signaling properties. The introduction of a 5-(acetyloxy) group is one such modification that could influence receptor binding and activation. The size, shape, and electronic properties of the acetyloxy group can affect how the molecule fits into the binding pocket of the receptor and how it triggers a cellular response. The synthesis and biological evaluation of a series of analogs with different substituents at the 5-position would be a rational approach to understanding the structure-activity relationship and to developing more effective and safer nicotinic acid-based drugs.
Advanced Spectroscopic and Computational Structural Analyses
Theoretical Chemistry and Molecular Modeling Studies
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to understand and predict the chemical reactivity of molecules. youtube.com This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). This energy gap is a critical descriptor of molecular stability and reactivity. wuxibiology.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. wuxibiology.com Conversely, a small gap indicates that a molecule is more reactive and can be easily polarized.
Computational methods, particularly those based on Density Functional Theory (DFT), are employed to calculate the energies of these frontier orbitals and the corresponding gap. nih.govthescipub.com For 5-(Acetyloxy)nicotinic acid, such analysis would provide insight into its electronic properties and potential reactivity. The energy of the HOMO is related to the molecule's ionization potential and electron-donating ability, whereas the LUMO energy relates to its electron affinity and electron-accepting character. wuxibiology.com This information is invaluable for predicting how the molecule might interact with biological targets, such as enzymes or receptors, where electron transfer processes are often crucial for binding and activity. libretexts.org
| Orbital/Concept | Description | Significance in Chemical Reactivity |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. | Represents the ability to donate electrons. A higher HOMO energy suggests a better electron donor. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is not occupied by electrons. | Represents the ability to accept electrons. A lower LUMO energy suggests a better electron acceptor. wuxibiology.com |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A small gap indicates high chemical reactivity and low kinetic stability. A large gap indicates low reactivity and high stability. |
Molecular Dynamics and Docking Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interactions between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein or enzyme. mdpi.combiointerfaceresearch.com
Molecular Docking predicts the preferred orientation and conformation of a ligand when it binds to a target's active site. nih.gov This technique scores the binding affinity, often expressed as binding energy (in kcal/mol), to estimate the strength of the interaction. For derivatives of nicotinic acid, docking studies have been performed to elucidate their mechanism of action. For instance, various nicotinic acid derivatives were docked against microbial enzymes like Escherichia coli Nitroreductase and tyrosyl-tRNA synthetase to predict their binding modes and affinities. mdpi.com These simulations help identify key amino acid residues that form hydrogen bonds or hydrophobic interactions with the ligand, stabilizing the complex. mdpi.com
Molecular Dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction. mdpi.comnih.gov Starting from the docked pose, an MD simulation models the movement of every atom in the complex over time, typically on the nanosecond to microsecond scale. mdpi.comnih.gov This allows for the assessment of the stability of the binding pose. mdpi.com Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates conformational stability, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. semanticscholar.orgdntb.gov.ua MD simulations are crucial for confirming that the interactions predicted by docking are maintained in a dynamic, solvated environment. mdpi.com
| Compound | Target Enzyme | PDB Code | Binding Energy (kcal/mol) |
|---|---|---|---|
| Derivative 5 | Tyrosyl-tRNA synthetase | 1JIJ | -7.6 |
| Derivative 13 | Tyrosyl-tRNA synthetase | 1JIJ | -8.9 |
| Derivative 17 | Tyrosyl-tRNA synthetase | 1JIJ | -8.0 |
| Derivative 25 | Tyrosyl-tRNA synthetase | 1JIJ | -9.2 |
| Derivative 13 | E. coli Nitroreductase | 1YKI | -8.3 |
| Derivative 25 | E. coli Nitroreductase | 1YKI | -8.5 |
Quantitative Structure-Activity/Affinity Relationship (QSAR/QSAAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Affinity Relationship (QSAAR) are computational modeling techniques that aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities or binding affinities. nih.govscienceforecastoa.commdpi.com The fundamental principle is that the structural or physicochemical properties of a molecule determine its biological effects. scienceforecastoa.com
The development of a QSAR model involves several key steps. nih.govnih.gov First, a dataset of compounds with known activities is collected. Second, various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule, such as its steric properties (e.g., molecular volume), electronic properties (e.g., partial charges, dipole moment), and hydrophobic properties (e.g., LogP). scienceforecastoa.com Finally, statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build an equation that relates the descriptors to the observed activity. nih.gov
Three-dimensional QSAR (3D-QSAR), such as Comparative Molecular Field Analysis (CoMFA), extends this approach by considering the 3D properties of molecules. In CoMFA, molecules are placed in a 3D grid, and their steric and electrostatic interaction fields are calculated at each grid point. These field values are then used as descriptors to build the QSAR model. A study on piperazine (B1678402) derivatives as modulators of the α7 nicotinic acetylcholine (B1216132) receptor successfully used CoMFA to develop a predictive 3D-QSAR model. nih.gov The resulting model showed that both steric and electrostatic fields were significant contributors to the anti-inflammatory activity of the compounds. nih.gov Such models are highly valuable in drug discovery, as they not only predict the activity of new, untested compounds but also provide visual contour maps that guide chemists in designing more potent molecules. nih.govnih.gov
| Component | Description | Example |
|---|---|---|
| Dataset | A collection of molecules with experimentally measured biological activity or affinity. | A series of arylpiperazine derivatives with known binding affinities for the 5-HT1A receptor. dntb.gov.ua |
| Molecular Descriptors | Numerical values that characterize the structural, physical, or chemical properties of a molecule. | LogP (hydrophobicity), Molecular Weight (steric), HOMO/LUMO energies (electronic), Steric and Electrostatic fields (3D-QSAR). nih.gov |
| Statistical Model | A mathematical equation linking the descriptors to the biological activity. | A linear equation derived from Multiple Linear Regression (MLR). nih.gov |
| Model Validation | Statistical tests to assess the robustness and predictive power of the model. | Cross-validation (q²), correlation coefficient (r²), external validation. nih.gov |
Investigation of Biochemical Pathways and Molecular Mechanisms
Interplay with Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) and Nicotinamide Adenine Dinucleotide Phosphate (NADP) Biosynthesis and Recycling
NAD+ is a critical coenzyme in cellular redox reactions and a substrate for various enzymes involved in signaling and DNA repair. d-nb.infouib.no 5-(Acetyloxy)nicotinic acid, by providing a source of nicotinic acid, directly influences the cellular NAD+ pool. This is primarily achieved through the Preiss-Handler pathway and its interplay with the salvage pathways.
The Preiss-Handler pathway is one of the major routes for NAD+ biosynthesis, utilizing nicotinic acid (NA) as its starting precursor. nih.govresearchgate.net In this pathway, nicotinic acid phosphoribosyltransferase (NAPRT) converts NA into nicotinic acid mononucleotide (NAMN). frontiersin.orgmdpi.com Subsequently, nicotinamide mononucleotide adenylyltransferases (NMNATs) adenylate NAMN to form nicotinic acid adenine dinucleotide (NaAD). nih.gov Finally, NAD+ synthetase (NADS) amidates NaAD to produce NAD+. nih.gov
The efficiency of this pathway can be cell-type dependent, influenced by the expression levels of key enzymes like NAPRT. mdpi.comnih.gov For instance, certain cancer cells that lack NAPRT expression are unable to utilize this pathway to generate NAD+. nih.gov Conversely, in cells with robust NAPRT expression, such as normal human epidermal keratinocytes, supplementation with nicotinic acid has been shown to significantly increase intracellular NAD+ levels. mdpi.com This suggests that in specific cellular contexts, the Preiss-Handler pathway is a primary route for NAD+ synthesis when nicotinic acid is available.
The salvage pathways are crucial for recycling nicotinamide (NAM), a byproduct of NAD+-consuming enzymatic reactions, back into NAD+. researchgate.net The key enzyme in the primary salvage pathway is nicotinamide phosphoribosyltransferase (NAMPT), which converts NAM to nicotinamide mononucleotide (NMN). frontiersin.orgstanford.edu NMN is then converted to NAD+ by NMNATs, which are also central to the Preiss-Handler pathway. frontiersin.orgunipg.it
While the NAMPT-driven salvage pathway is distinct from the Preiss-Handler pathway, they are interconnected through the shared NMNAT enzymes. unipg.it The reliance of cells on either pathway can vary. Many tumor cells, for instance, exhibit a high dependence on the NAMPT salvage pathway for their continuous NAD+ supply. nih.gov However, the presence of a functional Preiss-Handler pathway can allow cells to bypass a blockade of the NAMPT pathway, highlighting the metabolic flexibility in NAD+ biosynthesis. unipg.it
It's important to note that while mammalian cells preferentially use nicotinamide over nicotinic acid for NAD+ replenishment, the expression of NAPRT allows for the utilization of nicotinic acid when available. mdpi.comgoogle.com
The intracellular concentration of NAD+ is a dynamic equilibrium between its synthesis and consumption by various enzymes like poly(ADP-ribose) polymerases (PARPs) and sirtuins. d-nb.infostanford.edu By feeding into the Preiss-Handler pathway, this compound can help replenish cellular NAD+ pools, particularly under conditions of increased NAD+ consumption, such as genotoxic stress. d-nb.info
Studies have shown that supplementation with nicotinic acid can lead to an increase in cellular NAD+ levels. mdpi.com This elevation in NAD+ can, in turn, enhance the activity of NAD+-dependent enzymes like SIRT1, a sirtuin involved in DNA damage response and chromatin regulation. d-nb.info For example, in human peripheral blood mononuclear cells, higher NAD+ concentrations resulting from nicotinic acid supplementation led to reduced acetylation of p53, a target of SIRT1, suggesting enhanced SIRT1 activity. d-nb.info This indicates that boosting the NAD+ system with nicotinic acid can support cellular functions that are dependent on a sufficient NAD+ supply. d-nb.info
The regulation of NAD+ pools is critical for maintaining cellular homeostasis, and the ability of nicotinic acid precursors to augment NAD+ levels has therapeutic implications for conditions associated with NAD+ depletion. nih.gov
| Pathway Component | Role in NAD+ Metabolism | Key Enzymes |
| Preiss-Handler Pathway | Synthesizes NAD+ from nicotinic acid. | NAPRT, NMNATs, NADS nih.govfrontiersin.orgmdpi.com |
| Salvage Pathway | Recycles nicotinamide back into NAD+. | NAMPT, NMNATs frontiersin.orgstanford.edu |
| NAD+ Consumption | Utilizes NAD+ as a substrate for various cellular processes. | PARPs, Sirtuins d-nb.infostanford.edu |
| NAD+ Precursors | Serve as starting materials for NAD+ synthesis. | Nicotinic Acid, Nicotinamide, Nicotinamide Riboside nih.gov |
Receptor-Mediated Signaling Pathways
Beyond its role in NAD+ metabolism, nicotinic acid, the active metabolite of this compound, exerts significant biological effects through the activation of specific cell surface receptors.
Nicotinic acid is a well-established agonist for the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A or the niacin receptor 1 (NIACR1). wikipedia.orgnih.gov HCA2 is a G protein-coupled receptor (GPCR) belonging to the Gi family. plos.org Upon activation by nicotinic acid, HCA2 initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. frontiersin.org
This primary signaling event triggers various downstream effects depending on the cell type. frontiersin.org
In adipocytes: The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequently, hormone-sensitive lipase (B570770) (HSL). This results in the inhibition of lipolysis, the breakdown of fats, and a reduction in the release of free fatty acids into the circulation. frontiersin.org
In immune cells: HCA2 activation on immune cells like macrophages and neutrophils has been shown to mediate anti-inflammatory effects. frontiersin.org For instance, in dendritic cells, HCA2 activation can decrease the production of the pro-inflammatory cytokine IL-6 and increase the anti-inflammatory cytokine IL-10. frontiersin.org
In epidermal cells: The activation of HCA2 in Langerhans cells and keratinocytes is responsible for the flushing response often associated with nicotinic acid, which involves the production of prostaglandins (B1171923) D2 and E2. nih.gov
Recent research also points to alternative signaling pathways for HCA2, such as those involving β-arrestins, which may contribute to its diverse biological effects. nih.gov HCA3 (GPR109B), a closely related receptor found only in higher primates, shares a high degree of sequence homology with HCA2 and is also expressed in adipocytes. researchgate.netfrontiersin.org While nicotinic acid is a potent agonist for HCA2, its affinity for HCA3 is weaker. wikipedia.org
| Receptor | Aliases | Primary Ligand | Signaling Pathway | Key Downstream Effects |
| HCA2 | GPR109A, NIACR1 | Nicotinic Acid, β-hydroxybutyrate wikipedia.org | Gi-coupled, inhibition of adenylyl cyclase plos.org | Inhibition of lipolysis, anti-inflammatory responses frontiersin.org |
| HCA3 | GPR109B | 3-hydroxy-octanoic acid frontiersin.org | Gi-coupled researchgate.net | Antilipolytic effects in human adipocytes researchgate.net |
The interaction between nicotinic acid and the serotonin (B10506) (5-HT) system is less direct and more modulatory. The effects are often observed in the context of complex neurological processes and are influenced by the interplay of various neurotransmitter systems.
5-HT1A Receptors: Activation of 5-HT1A receptors generally has an inhibitory effect on neuronal firing. Some studies on other serotonergic agents have shown that 5-HT1A receptor agonists can attenuate the behavioral effects induced by 5-HT2A receptor activation. mdpi.com For example, the 5-HT1A agonist 8-OH-DPAT has been shown to block the head-twitch response in mice, a behavior mediated by 5-HT2A receptors. mdpi.com While direct studies on this compound are limited, its downstream metabolic and signaling effects could potentially influence the serotonin system.
5-HT2A Receptors: These receptors are primarily excitatory and are implicated in a variety of functions, including cognition and mood. nih.gov They are a key target for psychedelic drugs. nih.gov The relationship between nicotinic acid and 5-HT2A receptors is not well-defined, but given the widespread effects of nicotinic acid on cellular metabolism and signaling, indirect modulatory effects on the 5-HT system are plausible.
5-HT2C Receptors: The activation of 5-HT2C receptors is also generally inhibitory to the activity of certain neuronal populations, particularly in the context of reward pathways. cij.gob.mx Some research suggests a bimodal role for 5-HT2C receptors in modulating the effects of other serotonergic drugs, where antagonists can enhance certain behavioral responses at lower doses and reduce them at higher doses. mdpi.com The potential for nicotinic acid to modulate 5-HT2C receptor function remains an area for further investigation.
It is important to emphasize that the research on the direct modulatory effects of this compound on serotonin receptors is not as established as its effects on HCA2 and NAD+ metabolism. The observed interactions are likely complex and influenced by the broader physiological context.
Enzymatic Target Modulation
A primary mechanism through which the parent compound of this compound, nicotinic acid, exerts its lipid-lowering effects is through the inhibition of Diacylglycerol O-Acyltransferase 2 (DGAT2). nih.govnih.govcaldic.com DGAT2 is a critical enzyme in the synthesis of triglycerides, as it catalyzes the final step in this pathway. nih.govresearchgate.net
Studies have demonstrated that nicotinic acid directly and noncompetitively inhibits DGAT2 activity in hepatocytes. nih.gov This inhibition is selective for DGAT2, with no significant effect on the DGAT1 isoform. nih.govwcrj.net The inhibition of DGAT2 by nicotinic acid leads to a reduction in the synthesis of triglycerides. nih.gov This, in turn, results in increased intracellular degradation of apolipoprotein B and decreased secretion of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) particles from the liver. researchgate.net
In a study using HepG2 cells, nicotinic acid was found to inhibit microsomal DGAT activity in a dose-dependent manner, with a half-maximal inhibitory concentration (IC50) of 0.1 mM. nih.gov Kinetic analysis revealed that nicotinic acid decreases the maximal velocity (Vmax) of the DGAT2 enzyme without affecting its binding affinity for its substrates (Km), which is characteristic of noncompetitive inhibition. nih.gov It is highly probable that this compound, following its conversion to nicotinic acid, engages in the same inhibitory action on DGAT2.
Table 1: Inhibition of Diacylglycerol O-Acyltransferase (DGAT) by Nicotinic Acid
| Parameter | Value | Reference |
| Target Enzyme | Diacylglycerol O-Acyltransferase 2 (DGAT2) | nih.gov |
| Inhibition Type | Noncompetitive | nih.gov |
| IC50 | 0.1 mM | nih.gov |
| Effect on DGAT1 | No significant inhibition | nih.govwcrj.net |
| Mechanism | Direct inhibition of enzyme activity | researchgate.net |
Influence on Cytochrome P450 Enzymes
The cytochrome P450 (CYP) family of enzymes is central to the metabolism of a vast array of drugs and other foreign compounds. nih.gov Interactions with these enzymes, either as an inhibitor or an inducer, can have significant implications for drug efficacy and safety. nih.gov
Research into the effects of nicotinic acid and its amide, nicotinamide, has revealed inhibitory actions on specific CYP isozymes. nih.gov In vitro studies have shown that at therapeutic concentrations, both nicotinic acid and nicotinamide can inhibit CYP2D6. nih.gov Nicotinamide has also been found to inhibit CYP3A4 and CYP2E1. nih.gov The mechanism of this inhibition is believed to involve the coordination of the pyridine (B92270) nitrogen atom with the heme iron of the enzyme. nih.gov
Given that this compound is metabolized to nicotinic acid, it is anticipated to have a similar influence on CYP enzymes. The extent of this influence would depend on the rate and extent of its conversion to nicotinic acid in the liver, where these enzymes are most abundant. nih.gov
Table 2: Inhibition of Human Cytochrome P450 Enzymes by Nicotinic Acid and Nicotinamide
| Compound | CYP Isozyme Inhibited | Inhibition Constant (Ki) | Reference |
| Nicotinic Acid | CYP2D6 | 3.8 +/- 0.3 mM | nih.gov |
| Nicotinamide | CYP2D6 | 19 +/- 4 mM | nih.gov |
| CYP3A4 | 13 +/- 3 mM | nih.gov | |
| CYP2E1 | 13 +/- 8 mM | nih.gov |
Poly(ADP-ribose) Polymerase (PARP) Pathway Engagement
The Poly(ADP-ribose) Polymerase (PARP) family of enzymes, particularly PARP-1, plays a crucial role in DNA repair and the maintenance of genomic stability. nih.gov PARP-1 is activated by DNA strand breaks and utilizes nicotinamide adenine dinucleotide (NAD+) as its sole substrate to synthesize poly(ADP-ribose) chains on target proteins, a process that facilitates DNA repair. nih.govmdpi.com
Nicotinic acid is a dietary precursor for NAD+. nih.govijdvl.com Therefore, the engagement of this compound with the PARP pathway is indirect, occurring through its metabolic conversion to nicotinic acid and subsequent contribution to the cellular NAD+ pool. nih.govmdpi.com An adequate supply of NAD+ is essential for robust PARP-1 activity in response to DNA damage. mdpi.com Studies have shown that supplementation with nicotinic acid can increase cellular NAD+ levels, which in turn can enhance the poly(ADP-ribosylation) response to genotoxic stress. mdpi.com However, it is also noted that high concentrations of nicotinamide, the other form of niacin, can act as a PARP-1 inhibitor. nih.govbrieflands.com This highlights a complex relationship where the local concentration of niacin metabolites can either support or inhibit PARP activity.
Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are key players in the inflammatory process through their role in converting arachidonic acid into prostaglandins. nih.gov While COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. nih.gov
The direct inhibitory profile of this compound on COX-1 and COX-2 has not been specifically reported. However, research into other nicotinic acid derivatives has demonstrated that this chemical scaffold can be modified to create potent and selective COX inhibitors. For example, a series of N-phenyl-nicotinamide derivatives were synthesized and showed selective inhibition of COX-1, with one compound exhibiting an IC50 of 0.68 µM for COX-1 and greater than 100 µM for COX-2. core.ac.uk Other studies have developed hybrids of nicotinic acid with known non-steroidal anti-inflammatory drugs (NSAIDs), which have shown inhibitory activity against both COX enzymes and inflammatory cytokines. These findings suggest that the nicotinic acid backbone can serve as a template for the design of COX inhibitors. The specific inhibitory activity and selectivity of this compound would be dependent on how the acetyloxy group at the 5-position influences its interaction with the active sites of the COX isoforms.
Table 3: Examples of COX Inhibition by Nicotinic Acid Derivatives
| Compound Type | Target | IC50 | Selectivity | Reference |
| N-phenyl-nicotinamide derivative | COX-1 | 0.68 µM | Selective for COX-1 | core.ac.uk |
| N-phenyl-nicotinamide derivative | COX-2 | > 100 µM | core.ac.uk | |
| Isonicotinic acid derivative | COX-2 | 1.42 ± 0.1 µM | ||
| Isonicotinic acid derivative | COX-2 | 8.6 ± 0.5 µM |
Oxidative Stress and Redox Homeostasis Mechanisms
Mitochondrial Energetics Regulation:Research detailing the compound's role in regulating the energetic functions of mitochondria is essential.
Without the specific research findings for "this compound" in these areas, the generation of a factually accurate and comprehensive article is not feasible at this time.
Prostaglandin (B15479496) Synthesis Modulation (e.g., PGD2, PGE2)
The compound this compound is metabolized to its active form, nicotinic acid (niacin), which has been shown to significantly modulate the synthesis of prostaglandins, particularly Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2). This modulation is a key factor in the physiological effects observed following the administration of nicotinic acid, most notably the cutaneous vasodilation commonly known as the "niacin flush". researchgate.netwikipedia.orgnih.govscienceopen.com
The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane, which is then metabolized by cyclooxygenase (COX) enzymes (both COX-1 and COX-2) to form an unstable intermediate, Prostaglandin H2 (PGH2). scienceopen.com From PGH2, specific prostaglandin synthases produce the various prostaglandins, including PGD2 and PGE2. scienceopen.com
Research has identified epidermal Langerhans cells and macrophages as key cellular mediators in the nicotinic acid-induced prostaglandin production. researchgate.netnih.goviu.edu Upon activation by nicotinic acid through its receptor, GPR109A, these cells increase their synthesis and release of PGD2 and PGE2. researchgate.netscienceopen.comnih.gov Studies have demonstrated that nicotinic acid treatment of cultured human macrophages leads to a dose-dependent and time-dependent secretion of PGD2. nih.gov Similarly, epidermal Langerhans cells respond to nicotinic acid with an increase in intracellular calcium, which triggers the enzymatic cascade leading to the formation of PGD2 and PGE2. researchgate.net
Detailed in vitro and in vivo studies have elucidated the differential roles of COX-1 and COX-2 in this process. It is suggested that the initial phase of the niacin flush is mediated by COX-1-dependent formation of PGD2 and PGE2 in Langerhans cells. jci.org This is followed by a delayed phase involving COX-2-dependent production of PGE2 by keratinocytes. jci.org In humans, the use of COX inhibitors has been shown to attenuate the niacin-induced flush, confirming the central role of prostaglandin synthesis in this response. nih.gov
Table 1: Summary of Research Findings on Nicotinic Acid-Induced Prostaglandin Synthesis
| Cell Type | Prostaglandin(s) Induced by Nicotinic Acid | Key Enzymes Involved | Reference(s) |
| Epidermal Langerhans Cells | PGD2, PGE2 | COX-1 | researchgate.netjci.org |
| Macrophages | PGD2, PGE2 | Not specified | nih.goviu.edu |
| Keratinocytes | PGE2 | COX-2 | jci.org |
| Platelets | PGD2 | COX-1 | jci.orgnih.gov |
The modulation of prostaglandin synthesis by nicotinic acid is a complex process involving multiple cell types and enzymatic pathways. The primary mediators, PGD2 and PGE2, are potent vasodilators and play a crucial role in the characteristic flushing response associated with nicotinic acid administration. researchgate.net Understanding these biochemical pathways is essential for developing strategies to mitigate this common side effect.
Preclinical Pharmacological Activities in in Vitro and Animal Models
Anti-Inflammatory Potential
Cellular assays are fundamental in vitro tools used to screen compounds for anti-inflammatory activity. These tests typically involve stimulating immune cells, such as macrophages (like the RAW 264.7 cell line), with an inflammatory agent like lipopolysaccharide (LPS). Following stimulation, the levels of key pro-inflammatory mediators are measured. These mediators include cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes like inducible Nitric Oxide Synthase (iNOS), which produces nitric oxide, a molecule involved in the inflammatory cascade. A reduction in the expression or secretion of these markers in the presence of a test compound indicates potential anti-inflammatory properties. The expression can be quantified at the protein level using techniques like ELISA or at the mRNA level using qPCR.
Despite the established role of its parent compound, nicotinic acid, in modulating inflammatory responses, a comprehensive search of scientific literature did not yield specific studies evaluating the effect of 5-(acetyloxy)nicotinic acid on TNF-α, IL-6, or iNOS in cellular assays.
Table 1: Illustrative Data from Cellular Inflammatory Marker Assays This table illustrates the type of data generated from such assays; specific data for this compound is not available in the literature.
| Inflammatory Marker | Outcome Measured | Result for this compound |
|---|---|---|
| TNF-α | Inhibition of LPS-induced secretion | Data not available |
| IL-6 | Inhibition of LPS-induced secretion | Data not available |
| iNOS | Inhibition of LPS-induced expression | Data not available |
The carrageenan-induced paw edema model is a standard and widely used in vivo assay to assess the anti-inflammatory activity of potential drug candidates. In this model, a localized, acute inflammation is induced by injecting a solution of carrageenan (a seaweed polysaccharide) into the subplantar tissue of a rodent's paw. This injection triggers a well-characterized inflammatory response, leading to edema (swelling), characterized by fluid accumulation and the infiltration of immune cells, particularly neutrophils. The volume of the paw is measured at various time points after the carrageenan injection to quantify the extent of swelling. A compound with anti-inflammatory effects will significantly reduce the carrageenan-induced increase in paw volume compared to a control group.
No specific research data detailing the effects of this compound in the carrageenan-induced paw edema model or other in vivo models of induced inflammation were found in the available scientific literature.
Analgesic Effects in Animal Models
The acetic acid-induced writhing test is a common chemical method for screening the analgesic properties of compounds, particularly those acting on peripheral pain pathways. In this model, an intraperitoneal injection of a dilute acetic acid solution is administered to a mouse, which irritates the visceral surfaces and induces a characteristic pain-like behavior known as "writhing". This behavior includes abdominal constrictions and stretching of the hind limbs. The number of writhes is counted over a specific period. A test substance with analgesic properties will significantly reduce the frequency of these writhing movements when administered prior to the acetic acid injection.
A thorough review of published studies did not identify any research that has investigated the analgesic effects of this compound using the acetic acid-induced writhing test or other animal models of pain.
Table 2: Illustrative Data from Acetic Acid-Induced Writhing Test This table illustrates the type of data generated from this test; specific data for this compound is not available in the literature.
| Animal Model | Endpoint Measured | Result for this compound |
|---|---|---|
| Mouse | % Inhibition of Acetic Acid-Induced Writhing | Data not available |
Neuropharmacological Investigations
The passive avoidance task is a widely used behavioral paradigm to assess learning and memory in animal models. The test is based on fear-motivated learning, where an animal learns to avoid an environment in which it has previously received an aversive stimulus, such as a mild electric shock. The apparatus typically consists of two compartments, one brightly lit and one dark. Rodents have a natural preference for the dark compartment. During a training trial, the animal is placed in the lit compartment and receives a foot shock upon entering the dark compartment. In the subsequent retention trial, the latency to enter the dark compartment is measured. A longer latency is interpreted as successful memory retention of the aversive experience. This model is valuable for studying the effects of compounds on learning, memory consolidation, and amnesia.
No studies investigating the effects of this compound on cognitive function or amnesia using the conditioned passive avoidance reflex model were identified in the scientific literature.
Nicotine (B1678760) is known to produce antinociception (pain relief) through its action on nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central nervous system. Animal behavioral models are used to study this effect and to investigate the receptor-specific mechanisms of nicotinic compounds. Standard tests for nociception, such as the tail-flick or hot-plate tests, measure the animal's reaction time to a thermal pain stimulus. The administration of nicotine typically increases this reaction latency, indicating an analgesic effect. By using specific nAChR antagonists (blockers) like mecamylamine, researchers can determine if the antinociceptive effects of a test compound are mediated through these receptors. These models are crucial for understanding the neuropharmacological profile of nicotinic agonists and their potential as analgesics.
While the antinociceptive properties of nicotine are well-documented, there is no available research data on the specific efficacy of this compound in models of nicotine-induced antinociception or its interaction with nicotinic receptors in behavioral assays.
Modulation of Lipid Metabolism in Animal Models
While nicotinic acid is a well-established modulator of lipid metabolism, specific studies detailing the effects of this compound in animal models are not present in the available literature. The primary mechanism of nicotinic acid involves the activation of the G-protein coupled receptor GPR109A on adipocytes, leading to the inhibition of lipolysis and a subsequent reduction in plasma free fatty acids. nih.govcohlife.org This, in turn, decreases the substrate available for hepatic triglyceride and very-low-density lipoprotein (VLDL) synthesis. nih.govcohlife.org However, dedicated studies on this compound are required to determine if it acts as a prodrug to nicotinic acid or has its own distinct pharmacological profile.
There is no specific data from animal models detailing the effects of this compound on plasma lipoprotein subfractions. For the related compound, nicotinic acid, studies in various animal models and humans have demonstrated significant effects on lipoproteins. Generally, nicotinic acid treatment leads to a decrease in triglycerides, VLDL cholesterol (VLDL-C), and low-density lipoprotein cholesterol (LDL-C). nih.govwjgnet.com It is also the most potent agent available for increasing high-density lipoprotein cholesterol (HDL-C) levels. wjgnet.com In dogs, oral administration of nicotinic acid showed a trend towards increasing HDL concentrations. nih.gov Studies in humans have shown that nicotinic acid therapy can significantly raise the HDL2 to HDL3 ratio, primarily by increasing the circulating levels of the larger, more buoyant HDL2 subfraction. nih.gov
Table 1: Effects of Nicotinic Acid on Plasma Lipoproteins (Data from Human Studies)
| Lipoprotein | Change | Reference |
|---|---|---|
| Total Cholesterol | ↓ 15% | nih.gov |
| Triglycerides | ↓ 27% | nih.gov |
| VLDL-C | ↓ 31% | nih.gov |
| LDL-C | ↓ 36% | nih.gov |
| HDL-C | ↑ 23% | nih.gov |
Note: This table represents data for nicotinic acid, not this compound, and is provided for contextual understanding of the general class of compounds only.
No studies specifically investigating the regulation of free fatty acid (FFA) levels by this compound in animal models were identified. The acute administration of its parent compound, nicotinic acid, is known to cause a rapid and potent inhibition of lipolysis in adipose tissue, leading to a significant decrease in plasma FFA concentrations. nih.gov This effect is mediated through the GPR109A receptor. cohlife.org However, this initial suppression of FFAs can be followed by a rebound effect where plasma FFA levels rise, sometimes exceeding pre-treatment levels. nih.govpsu.edu This rebound phenomenon has been observed in both rats and humans. nih.govpsu.edu
Anti-Proliferative and Cytotoxic Studies in Cancer Cell Lines
Comprehensive searches of scientific databases did not yield any studies specifically investigating the anti-proliferative or cytotoxic activities of this compound in cancer cell lines.
There is no available data from in vitro studies describing the mechanisms of cell cycle arrest or apoptosis induced by this compound in any cancer cell lines. Methodologies to study these effects typically involve assays such as flow cytometry to analyze cell cycle distribution and Annexin V/propidium iodide staining to detect apoptotic cells. dovepress.com Western blot analysis is often used to determine the expression levels of key regulatory proteins involved in cell cycle progression (e.g., cyclins, cyclin-dependent kinases) and apoptosis (e.g., Bcl-2 family proteins, caspases). dovepress.comdovepress.com
No research was found that examined the potential of this compound to inhibit kinases or topoisomerases. The inhibition of these enzymes is a critical mechanism for many anticancer drugs. Kinase inhibitors can block signaling pathways that are essential for cancer cell proliferation and survival. acs.org Topoisomerase inhibitors interfere with the process of DNA replication and repair, leading to the accumulation of DNA damage and subsequent cell death. nih.gov Specific assays are required to determine the inhibitory activity of a compound against these enzymes.
Antimicrobial and Antifungal Activity Evaluations
Based on the available research, there is no specific information detailing the antimicrobial and antifungal activity of this compound. Studies on related compounds, such as various derivatives of nicotinic acid, have shown a range of antimicrobial and antifungal properties. For instance, certain acylhydrazones and 1,3,4-oxadiazoline derivatives of nicotinic acid have demonstrated activity against Gram-positive bacteria. nih.gov Similarly, other nicotinic acid derivatives have been evaluated for their effectiveness against various pathogens, including bacteria and fungi like Candida albicans. nih.gov However, these findings are not directly applicable to this compound, and dedicated studies are required to determine its specific antimicrobial and antifungal profile.
Investigations in Models of Mitochondrial Dysfunction
There is currently a lack of direct scientific evidence from in vitro or animal models investigating the specific effects of this compound on mitochondrial dysfunction. Research has extensively focused on its parent compound, nicotinic acid (niacin), and its role in mitochondrial health. Nicotinic acid is a precursor to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme in mitochondrial energy metabolism and a key player in maintaining mitochondrial function. researchgate.net Studies have shown that nicotinic acid can ameliorate mitochondrial dysfunction in various models, including those related to neurodegenerative diseases and aging, by boosting NAD+ levels and supporting mitochondrial respiration. openmedicinalchemistryjournal.com However, it remains to be determined whether this compound shares these properties or has its own unique effects on mitochondrial biology. Further research is necessary to elucidate any potential role of this specific compound in modulating mitochondrial function.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Compound and Metabolite Analysis
Chromatography is the cornerstone for the separation and analysis of 5-(acetyloxy)nicotinic acid and its metabolites. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are two powerful techniques employed for this purpose, each offering distinct advantages.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of nicotinic acid and its derivatives due to its versatility and applicability to a wide range of compounds. The separation is typically achieved on reversed-phase columns, such as C18, using a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. nih.govbevital.noimpactfactor.org
Various detectors can be coupled with HPLC to achieve desired levels of sensitivity and selectivity. chromatographyonline.com
UV Detectors: Ultraviolet (UV) detection is a common and robust method, with nicotinic acid and its derivatives typically analyzed at wavelengths around 260 nm. researchgate.net While effective, its sensitivity can be limited in complex matrices due to potential interference from endogenous compounds. researchgate.net
Fluorescence Detectors: For enhanced sensitivity, fluorescence detection can be employed. This often requires a derivatization step to convert the non-fluorescent nicotinic acid into a fluorescent compound, which can significantly lower the limit of detection. nih.gov
Mass Spectrometry (MS and MS/MS): The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical studies, offering unparalleled sensitivity and specificity. bevital.no This technique allows for the simultaneous quantification of the parent drug and its metabolites. nih.govbevital.no Methods have been developed using electrospray ionization (ESI) in both positive and negative ion modes. bevital.noresearchgate.netnih.gov Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions, ensuring highly selective detection and quantification. impactfactor.orgresearchgate.net
The table below summarizes various HPLC methods used for the analysis of nicotinic acid and its key metabolites.
| Analyte(s) | Column | Mobile Phase | Detector | Key Findings | Reference |
|---|---|---|---|---|---|
| Nicotinic acid, Niacinamide, Nicotinuric acid | Gemini C18 (50 x 3.00 mm, 3 µm) | 0.1% acetic acid-methanol-isopropyl alcohol (98:1:1) | MS/MS (API 3000) | Linear range: 1.25-320 µg/L for nicotinic acid; LLOQ: 1.25 µg/L; RSD <9%. | nih.gov |
| Niacin, Niacinamide, Nicotinuric acid | Grom Hypersil CPS (250 × 2 mm, 5 µm) | Acetonitrile:methanol:water:formic acid (700:190:110:1) | MS (ESI) | LLOQ: 50.0 ng/mL for each analyte; Linear range: 50.0-750 ng/mL. | bevital.no |
| Niacin, Nicotinuric acid | Phenomenex Gemini NX (100 x 4.6 mm, 5µm) | Acetonitrile : (5 mM ammonium acetate (B1210297) buffer with 0.2% Formic Acid) (70:30) | MS/MS (API 3000) | LLOQ: ~10 ng/mL; Linear range: ~10-5000 ng/mL for both analytes. | impactfactor.orgresearchgate.net |
| Nicotinic acid | LiChrosorb RP-18 | Aqueous acetonitrile with sodium 1-hexanesulphonate | Fluorescence | Requires pre-column derivatization; Detection limit in serum was 0.2 nmol/ml. | nih.gov |
Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical tool, particularly suited for volatile and thermally stable compounds. While compounds like nicotinic acid may require derivatization to increase their volatility for GC analysis, some direct methods have been developed. semanticscholar.orgmdpi.com The primary advantage of GC-MS is its high chromatographic resolution and sensitive detection.
In a typical GC-MS analysis, a capillary column such as an HP-5ms is used with helium as the carrier gas. semanticscholar.orgmdpi.com The separated compounds are then ionized, commonly using electron impact (EI) ionization, and detected by a mass spectrometer. hrgc.eu For quantitative analysis, the mass spectrometer is often operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the analyte are monitored, thereby increasing sensitivity and reducing matrix interference. semanticscholar.orgmdpi.com For instance, the major mass fragments for nicotinic acid are m/z 123, 105, and 78. semanticscholar.orgmdpi.com
The thermal stability of nicotinic acid during GC analysis can be a concern, but techniques like using a temperature programmable inlet can help minimize thermal degradation. myfoodresearch.com
| Parameter | Typical Conditions for Nicotinic Acid Analysis | Reference |
|---|---|---|
| Column | HP-5ms (5%-phenyl)-methylpolysiloxane (30 m × 250 µm I.D. × 0.25 µm film thickness) | mdpi.com |
| Carrier Gas | Helium | mdpi.com |
| Injector Temperature | 250 °C | semanticscholar.org |
| Ionization Mode | Electron Impact (EI) at 70 eV | semanticscholar.orgmdpi.com |
| Detection Mode | Selected Ion Monitoring (SIM) | semanticscholar.orgmdpi.com |
| Characteristic m/z Fragments | 123, 105, 78 | semanticscholar.orgmdpi.com |
Method Development for Biological Sample Analysis
Analyzing this compound and its metabolites in biological samples such as plasma and urine presents unique challenges due to the complexity of the matrix. bevital.nonih.gov Method development involves creating a robust procedure that includes efficient sample preparation and a validated, reliable analytical method.
The first critical step is the extraction of the analytes from the biological matrix. The goal is to remove interfering substances like proteins and lipids while maximizing the recovery of the target compounds. bevital.no Common extraction techniques include:
Protein Precipitation: This is a simple and rapid method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins. nih.govwindows.net The supernatant containing the analytes is then collected for analysis.
Liquid-Liquid Extraction (LLE): LLE involves extracting the analytes from the aqueous biological fluid into an immiscible organic solvent. This technique is effective for cleaning up samples but can be more labor-intensive. researchgate.net
Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for sample cleanup and concentration. bevital.noimpactfactor.orgresearchgate.netresearchgate.net It uses a solid sorbent to retain the analytes from the sample, which are then washed to remove interferences and finally eluted with a small volume of solvent. This method provides high recovery and clean extracts. bevital.no
Once a sample preparation protocol is established, the analytical method must be rigorously validated according to international guidelines to ensure its reliability. bevital.no Key validation parameters include:
Linearity: Establishing a concentration range over which the detector response is proportional to the analyte concentration. researchgate.netnih.gov
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable precision and accuracy. bevital.noimpactfactor.org
Precision and Accuracy: Assessed at multiple concentration levels (low, medium, and high) both within a single analytical run (intra-day) and across different days (inter-day). nih.govimpactfactor.orgresearchgate.net Generally, precision (%RSD) and accuracy (%bias) should be within ±15%. researchgate.net
Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response from an extracted sample to that of a non-extracted standard. nih.govbevital.no Recoveries for nicotinic acid and its metabolites using SPE are often in the range of 74-89%. bevital.noimpactfactor.org
Stability: Evaluating the stability of the analytes in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C. bevital.no
The development of such validated methods is essential for pharmacokinetic studies that characterize the absorption, distribution, metabolism, and excretion of this compound. nih.govresearchgate.net
Broader Academic Implications and Future Research Directions
Contributions to Coordination Chemistry
The field of coordination chemistry is poised to benefit from investigating the ligating properties of 5-(acetyloxy)nicotinic acid. Nicotinic acid and its derivatives are well-documented for their versatile coordination behavior, capable of binding to metal ions through the pyridine (B92270) nitrogen and/or the carboxylate oxygen atoms. researchgate.net This adaptability leads to the formation of diverse supramolecular architectures, including coordination polymers, hydrogen-bonded dimers, and complex helices. researchgate.netrsc.org
Future research could systematically explore the reactions of this compound with various transition metals and lanthanides. Characterizing the resulting structures could reveal new types of metal-organic frameworks (MOFs) or coordination polymers with unique catalytic, magnetic, or photoluminescent properties. unifr.ch The stability of the acetyloxy group under different reaction conditions would also be a critical area of investigation, as its potential hydrolysis would yield 5-hydroxynicotinate, a different ligand altogether, further expanding the compound's synthetic utility.
Table 1: Potential Coordination Modes of this compound
| Coordination Site(s) | Potential Bonding Mode | Resulting Structure Type |
| Carboxylate (O,O') | Monodentate, Bidentate Chelating, Bidentate Bridging | Monomers, Dimers, Polymers |
| Pyridine (N) | Monodentate | Monomers, Polymers |
| Pyridine (N) & Carboxylate (O) | Bidentate Chelating/Bridging | Polymers, Dimers |
| Ester Carbonyl (O) | Monodentate (weak interaction) | Stabilized Monomers, Unique Geometries |
Insights from Natural Product Chemistry and Biosynthesis
While this compound has not been identified as a natural product, its structural relationship to nicotinic acid provides a compelling basis for its use in biosynthetic studies. Nicotinic acid is a known precursor in the biosynthesis of various natural products. wikipedia.org A notable example is the myxochelin family of siderophores produced by myxobacteria. researchgate.netnih.govdoaj.org Researchers have demonstrated that feeding nicotinic acid to cultures of Corallococcus sp. leads to its incorporation into myxochelin analogues (myxochelins N1-N3), where it replaces one of the typical 2,3-dihydroxybenzoic acid (DHBA) moieties. researchgate.netmdpi.com
This process, known as precursor-directed biosynthesis (PDB), offers a powerful strategy to generate novel natural product derivatives. Introducing this compound into such a biosynthetic system could lead to several outcomes:
Hydrolysis and Incorporation: Cellular esterases could cleave the acetyl group, releasing 5-hydroxynicotinic acid. The biosynthetic enzymes may then recognize and incorporate this hydroxylated analogue into the myxochelin scaffold, yielding novel hydroxylated siderophores with potentially altered metal-binding or biological activities.
Direct Incorporation (less likely): The biosynthetic machinery might directly, though likely inefficiently, incorporate the intact this compound. This would generate an acetylated myxochelin derivative.
Rejection: The steric bulk or electronic properties of the acetyloxy group could prevent the molecule from being recognized by the key biosynthetic enzymes, such as the adenylation enzyme MxcE, resulting in no incorporation.
Future experiments using labeled this compound in PDB studies could elucidate the metabolic fate of the compound in these organisms and potentially expand the chemical diversity of known natural product families.
Research on Modulating Cellular Energetics and Redox Status in Non-Pathological Systems
In biological systems, this compound is expected to serve as a pro-drug, being readily hydrolyzed by ubiquitous esterase enzymes into its constituent parts: 5-hydroxynicotinic acid and acetic acid. The subsequent metabolic fates of these two molecules have significant implications for cellular energetics and redox balance.
Acetate (B1210297) Metabolism: The released acetate can be readily converted into acetyl-CoA, a central hub in cellular metabolism. Acetyl-CoA can enter the TCA cycle for energy production or be utilized as a building block for the synthesis of fatty acids and other essential biomolecules.
Therefore, research into the effects of this compound on non-pathological cells could provide insights into the integrated regulation of NAD+ levels and acetyl-CoA pools. This dual-supply mechanism makes it an interesting tool for studying metabolic flexibility and the interplay between different energetic pathways.
Table 2: Anticipated Metabolic Fate and Impact of this compound
| Component | Metabolic Product | Key Pathway | Cellular Impact |
| 5-Hydroxynicotinic acid | 5-Hydroxynicotinic acid mononucleotide -> NAD+ | Preiss-Handler Pathway | Modulates NAD+/NADH ratio, influences redox balance, energy metabolism |
| Acetic acid | Acetyl-CoA | TCA Cycle, Fatty Acid Synthesis | Contributes to cellular energy pool, serves as a biosynthetic precursor |
Development of Novel Research Tools and Probes
One of the most promising applications of this compound is its potential use as a specialized research probe. The acetyloxy group can function as a protecting group that masks the polar hydroxyl function of 5-hydroxynicotinic acid. This modification increases the lipophilicity of the molecule, which can enhance its ability to permeate cell membranes.
Once inside the cell, intracellular esterases would cleave the ester bond, releasing 5-hydroxynicotinic acid in a targeted manner. nih.gov This "pro-drug" strategy is a well-established method for improving the cellular delivery of compounds that are otherwise poorly absorbed. nih.gov
This approach would enable researchers to:
Study the specific effects of 5-hydroxynicotinic acid: By delivering this specific metabolite directly into the cytoplasm, its distinct biological activities can be studied without the confounding effects of extracellular metabolism or transport limitations.
Investigate esterase activity: The rate of hydrolysis of this compound could be used as an indirect measure of intracellular esterase activity in different cell types or under various conditions.
Create targeted therapeutic agents: In the future, this molecule could serve as a scaffold for developing drugs that deliver 5-hydroxynicotinic acid to specific tissues, assuming this metabolite is found to have therapeutic benefits.
The principle of using ester-linked molecules as cleavable payloads has been explored in complex systems like antibody-drug conjugates, highlighting the viability and utility of this approach for controlled intracellular release. nih.gov
Q & A
Q. What are the recommended synthetic routes for preparing 5-(Acetyloxy)nicotinic acid, and how can researchers optimize reaction conditions?
- Methodological Answer : The synthesis of 5-substituted nicotinic acids typically involves functionalizing the nicotinic acid core. For example, 5-acetamidonicotinic acid is synthesized by treating 5-aminonicotinic acid with acetic anhydride under controlled conditions . To prepare this compound, similar strategies could be applied, such as acetylating the hydroxyl group at the 5-position. Optimization may involve adjusting reaction temperature, solvent polarity (e.g., using acetonitrile or DMF), and catalyst selection (e.g., pyridine for acetylation). Yield improvements can be monitored via HPLC or NMR to track intermediate formation and purity.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Based on safety data for structurally related compounds, researchers should:
- Use NIOSH-approved respirators (e.g., P95 filters for particulates) and OV/AG/P99 cartridges for organic vapors .
- Wear nitrile gloves and safety goggles compliant with EN 166 standards to prevent skin/eye contact .
- Ensure fume hood ventilation during synthesis to minimize inhalation risks.
- Avoid drainage contamination by using sealed waste containers for disposal .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- Chromatography : Use reversed-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.
- Spectroscopy : Confirm the acetyloxy group via FT-IR (C=O stretch ~1740 cm⁻¹) and ¹³C NMR (carbonyl signal at ~170 ppm).
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (C₈H₇NO₄; theoretical MW: 181.14 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?
- Methodological Answer :
- Solubility Studies : Perform systematic solubility tests in polar (water, ethanol) and nonpolar solvents (DCM, hexane) at 25°C, using gravimetric or UV-Vis quantification.
- Stability Analysis : Conduct accelerated stability testing under varying pH (1–13), temperature (4°C–40°C), and humidity (40–80% RH). Monitor degradation via TLC or LC-MS to identify decomposition products (e.g., nicotinic acid or acetic acid derivatives) .
- Data Harmonization : Cross-reference findings with databases like NIST Chemistry WebBook, noting gaps in existing literature .
Q. What experimental strategies are effective for studying the reaction mechanisms of this compound under acidic or oxidative conditions?
- Methodological Answer :
- Kinetic Profiling : Use stopped-flow spectrophotometry to track reaction rates with peroxomonosulfate (HSO₅⁻) in acidic media, similar to nicotinic acid oxidation studies .
- Isotopic Labeling : Introduce ¹⁸O or deuterium labels to trace oxygen or proton transfer pathways.
- Computational Modeling : Employ DFT calculations (e.g., Gaussian 16) to predict transition states and validate experimental activation energies .
Q. How can researchers address the lack of toxicological and ecotoxicological data for this compound?
- Methodological Answer :
- Acute Toxicity Assays : Perform in vitro assays (e.g., MTT on HepG2 cells) to estimate LD₅₀ values.
- Ecotoxicology : Use Daphnia magna or algal growth inhibition tests (OECD 201/202 guidelines) to assess aquatic toxicity.
- Read-Across Approaches : Leverage data from structurally similar compounds (e.g., nicotinic acid derivatives) while accounting for acetyloxy group reactivity .
Data Contradiction Analysis
- Example Issue : Discrepancies in reported melting points or decomposition temperatures.
- Resolution Strategy :
Compare DSC/TGA data across multiple labs, ensuring calibration with certified standards (e.g., indium).
Validate purity via elemental analysis (C, H, N) to rule out impurities affecting thermal properties .
Key Data Gaps Identified
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
